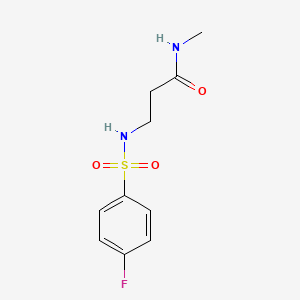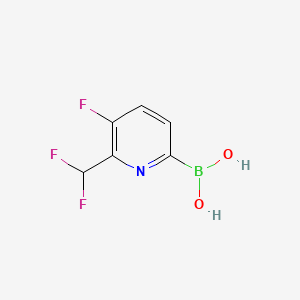
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with difluoromethyl and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of halogenated pyridine derivatives using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during Suzuki-Miyaura coupling . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl and fluorine substituents can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)-5-fluoropyridin-2-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(6-(Difluoromethyl)-4-fluoropyridin-2-yl)boronic acid: Similar structure but with the fluorine substituent at a different position.
Uniqueness
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring, which can significantly influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C6H5BF3NO2 |
|---|---|
Molecular Weight |
190.92 g/mol |
IUPAC Name |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6,12-13H |
InChI Key |
BGDTXPOECWQHRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=C(C=C1)F)C(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


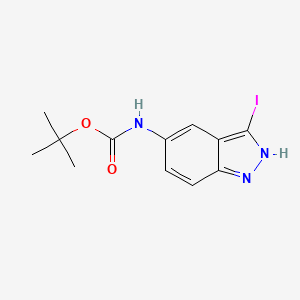
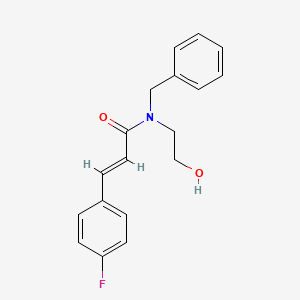
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
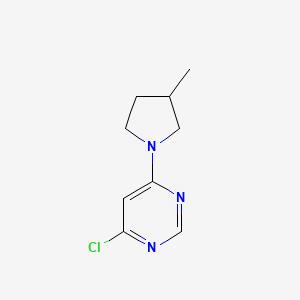
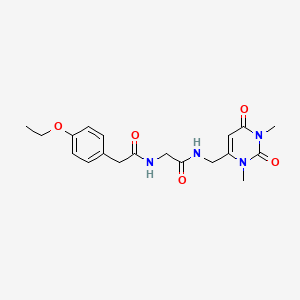
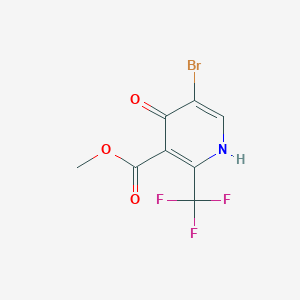
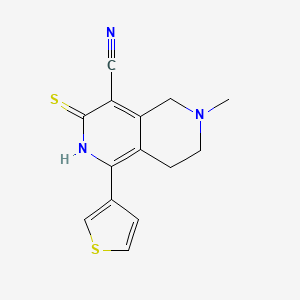
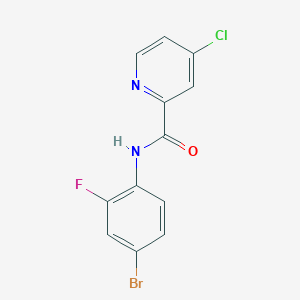

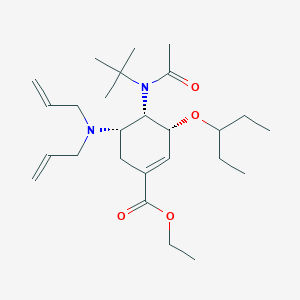
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
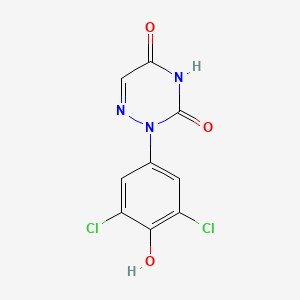
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
